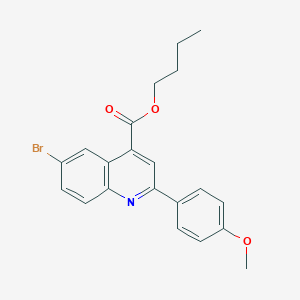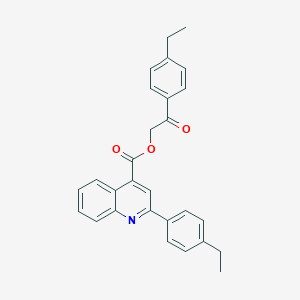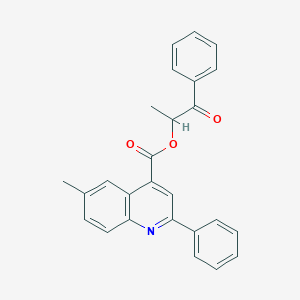
Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound with the molecular formula C26H16BrNO2 This compound is notable for its unique structure, which includes a naphthyl group, a bromophenyl group, and a quinolinecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Esterification: The final step involves the esterification of the quinolinecarboxylic acid with 2-naphthol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities, leveraging its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, potentially inhibiting their function.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate
- 2-Naphthyl 2-(4-fluorophenyl)-6-methyl-4-quinolinecarboxylate
- 2-Naphthyl 2-(4-methylphenyl)-6-methyl-4-quinolinecarboxylate
Uniqueness
Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets and potentially increasing its biological activity.
Propriétés
Formule moléculaire |
C27H18BrNO2 |
|---|---|
Poids moléculaire |
468.3 g/mol |
Nom IUPAC |
naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H18BrNO2/c1-17-6-13-25-23(14-17)24(16-26(29-25)19-7-10-21(28)11-8-19)27(30)31-22-12-9-18-4-2-3-5-20(18)15-22/h2-16H,1H3 |
Clé InChI |
NRKWQEDSUPPXTM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















